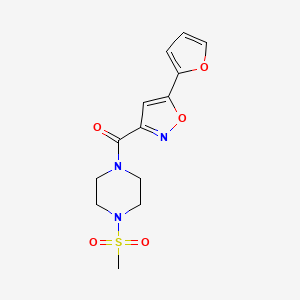
(5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone, also known as FIPI, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in various biomedical applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal reorganization.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Isoxazole derivatives have been studied for their potential anticonvulsant properties. A series of compounds similar to the one have been synthesized and evaluated for their effectiveness in controlling seizures. For example, Malik and Khan synthesized a series of derivatives and assessed their anticonvulsant activities using the Maximal Electroshock Seizure (MES) test .
Anticancer Research
The isoxazole ring is a prominent feature in many compounds with anticancer activity. The substitution of various groups on the isoxazole ring can impart different activities, which makes it a valuable scaffold for developing new anticancer agents. Researchers have been exploring the synthesis of new isoxazole derivatives based on the latest knowledge emerging from current research .
Antimicrobial Applications
Isoxazole derivatives have also shown promise as antimicrobial agents. The structural complexity of the compound suggests that it could be effective against a range of microbial pathogens. This application is particularly relevant in the search for new antibiotics and treatments for drug-resistant bacteria .
Anti-Inflammatory Properties
The anti-inflammatory potential of isoxazole derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a route to new anti-inflammatory medications for conditions such as arthritis or autoimmune diseases .
Analgesic Effects
Isoxazole compounds have been associated with analgesic effects, providing pain relief in various models of pain. The compound could be modified and tested for its ability to alleviate pain without the side effects associated with traditional analgesics .
Antidepressant and Anxiolytic Effects
Some isoxazole derivatives have been found to possess antidepressant and anxiolytic properties. This suggests that the compound could be part of research into new treatments for depression and anxiety disorders, which are major public health concerns .
Antiviral Research
Isoxazole derivatives have shown potential as antiviral agents. Given the ongoing need for new antiviral drugs, especially in the wake of pandemics, the compound could be a candidate for the development of treatments against various viral infections .
Immunomodulatory Effects
Lastly, the immunomodulatory effects of isoxazole derivatives make them candidates for research into immune system-related diseases. They could be used to modulate the immune response in conditions like allergies, asthma, or even to prevent organ transplant rejection .
Propiedades
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S/c1-22(18,19)16-6-4-15(5-7-16)13(17)10-9-12(21-14-10)11-3-2-8-20-11/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESMTBZVPDHUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

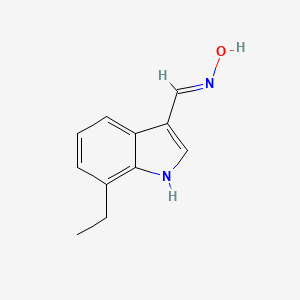
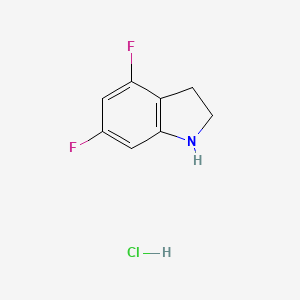
![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)
![4-(Pyridin-3-ylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)
![4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)-](/img/structure/B2869954.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2869955.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazino]acetamide](/img/structure/B2869957.png)
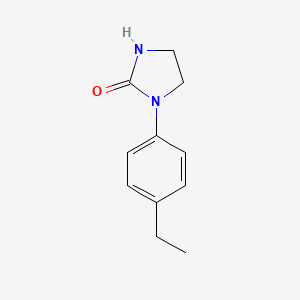

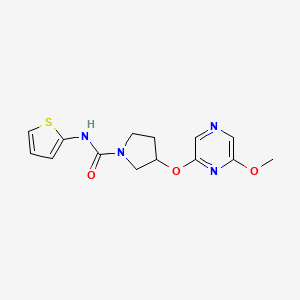
![(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2869962.png)

![2-(2,4-dichlorophenoxy)-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2869967.png)
